(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid
Description
Properties
Molecular Formula |
C10H13BO6 |
|---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
(3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO6/c1-15-7-5-4-6(11(13)14)8(9(7)16-2)10(12)17-3/h4-5,13-14H,1-3H3 |
InChI Key |
GPSZXCPIVSNLMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OC)C(=O)OC)(O)O |
Origin of Product |
United States |
Scientific Research Applications
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is used to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound is used in the production of materials and chemicals that require precise molecular architecture.
Mechanism of Action
The mechanism by which (3,4-dimethoxy-2-methoxycarbonylphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Table 1: Substituent Effects on Acidity and Reactivity
| Compound | Substituents | pKa (Approx.) | Binding Affinity (Kd, mM) |
|---|---|---|---|
| (3,4-Dimethoxy-2-methoxycarbonylphenyl)BA | 3-OCH₃, 4-OCH₃, 2-COOCH₃ | ~7.8* | 0.12 (vs. glucose) |
| (4-Methoxycarbonylphenyl)boronic acid | 4-COOCH₃ | ~7.5 | 0.09 |
| (2,6-Dimethoxyphenyl)boronic acid | 2-OCH₃, 6-OCH₃ | ~8.5 | 1.2 |
| Phenylboronic acid | None | ~8.7 | 3.5 |
*Estimated based on substituent additive effects .
Solubility and Physicochemical Properties
The solubility of boronic acids depends on substituent polarity:
- Hydrophilic Groups : 4-Carboxyphenylboronic acid (logP ~1.2) exhibits high water solubility, favoring physiological applications .
The target compound’s methoxycarbonyl group likely improves water solubility (predicted logP ~1.8) compared to purely aromatic analogs, balancing bioavailability and reactivity .
Binding Selectivity for Diol-Containing Molecules
Boronic acids bind diols (e.g., glucose) via reversible ester formation. Substituents fine-tune selectivity:
Biological Activity
(3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with methoxy and methoxycarbonyl groups. This unique arrangement enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.
1. Anticancer Activity
Boronic acids, including this compound, have shown promise in anticancer research. Studies indicate that compounds in this class can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, research involving prostate cancer cells demonstrated that boronic compounds exhibit cytotoxic effects, with varying degrees of toxicity against healthy cells .
- Case Study : In one study, various concentrations of boronic compounds were tested on PC-3 prostate cancer cells. The results indicated significant cytotoxicity at higher concentrations (up to 5 µM), while healthy L929 fibroblast cells showed reduced toxicity, suggesting selective action against cancerous cells .
2. Antimicrobial Activity
The antimicrobial properties of boronic acids have been extensively studied. This compound has demonstrated effectiveness against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Research Findings : A comparative study showed that boronic acids could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential .
3. Antiviral Activity
Recent studies suggest that boronic acids can also exhibit antiviral properties. For example, certain derivatives have been shown to inhibit HIV replication by targeting specific viral proteins . This activity is crucial for developing new antiviral therapies.
Synthesis Methods
The synthesis of this compound typically involves several methods:
- Borylation Reactions : These reactions introduce the boronic acid group into the aromatic ring.
- Functionalization Techniques : The methoxy and methoxycarbonyl groups can be added through various electrophilic aromatic substitution reactions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar boronic acids:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylphenylboronic Acid | Contains a methyl group on the phenyl ring | Primarily used in coupling reactions |
| 3,4-Dimethylphenylboronic Acid | Two methyl groups on the phenyl ring | Increased lipophilicity; potential for enhanced activity |
| 2-Methoxyphenylboronic Acid | Contains a methoxy group on the phenyl ring | Often used in medicinal chemistry applications |
| 4-Hydroxyphenylboronic Acid | Hydroxyl group instead of methoxy | Different biological activities due to hydroxyl functionality |
The mechanism by which this compound exerts its biological effects involves:
Preparation Methods
Suzuki-Miyaura Coupling with Aryl Halides
The Suzuki-Miyaura cross-coupling reaction remains the most widely employed method for introducing boronic acid functionalities to aromatic systems. This two-step protocol typically involves the coupling of a pre-functionalized aryl halide with a boronic acid precursor under palladium catalysis.
Representative Protocol :
A stirred solution of 5-bromothiophene-2-sulfonamide (8.26 mmol) and (3,4-dimethoxyphenyl)boronic acid (9.90 mmol) in anhydrous N,N-dimethylformamide (30 mL) was degassed with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (1.65 mmol) and saturated aqueous sodium carbonate (3 mmol) were added sequentially. The reaction mixture was heated at 100°C for 12 hours under sealed conditions, followed by extraction with ethyl acetate and purification via silica gel chromatography (40% ethyl acetate/hexane). This method achieved a 78% isolated yield of the coupled product.
Critical Parameters :
- Catalyst Loading : 10–15 mol% tetrakis(triphenylphosphine)palladium(0)
- Base : Sodium carbonate or potassium phosphate tribasic
- Solvent System : Biphasic mixtures of DMF/H2O or dioxane/H2O
- Temperature : 80–100°C
Microwave-Assisted Coupling for Accelerated Synthesis
Microwave irradiation has emerged as a powerful tool for reducing reaction times in boronic acid syntheses. A protocol combining 3-amino-6-fluorobenzamide (0.5 mmol), 3,4-dimethoxyphenylboronic acid (0.5 mmol), and glyoxylic acid monohydrate (0.5 mmol) in acetonitrile/N,N-dimethylformamide (9:1 v/v) demonstrated this advantage. Irradiation at 100°C for 20 minutes produced the target compound in 46% yield after trituration with methylene chloride.
Advantages :
- 10–15x faster than conventional heating
- Reduced side-product formation
- Compatibility with moisture-sensitive intermediates
Directed Ortho-Metalation Strategies
Lithium-Halogen Exchange Followed by Boronation
This method exploits the regioselective deprotonation of methoxy-substituted arenes using strong bases like lithium diisopropylamide (LDA). Subsequent treatment with triisopropyl borate and acidic workup yields the boronic acid derivative.
Optimized Conditions :
- Base : LDA (2.5 equiv) in THF at −78°C
- Electrophile : B(OiPr)3 (3.0 equiv)
- Quench : 1M HCl
While this approach provides excellent regiocontrol, the cryogenic requirements and sensitivity to trace moisture limit its large-scale applicability.
Solid-Phase Synthesis for High-Throughput Production
Polymer-Supported Boronic Acid Synthesis
Immobilization of the aryl precursor on Wang resin enables iterative functionalization cycles. A reported procedure involved:
- Resin activation with 4-bromophenethylamine
- Suzuki coupling with 3,4-dimethoxyphenylboronic acid
- Cleavage with TFA/CH2Cl2 (1:99 v/v)
This method achieved 65% overall yield across three steps, with purities >95% by HPLC.
Comparative Analysis of Synthetic Methods
Table 1: Performance Metrics of Key Preparation Methods
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4/Na2CO3 | 100 | 12 | 78 | 98 |
| Microwave Coupling | None | 100 | 0.33 | 46 | 95 |
| Directed Metalation | LDA/B(OiPr)3 | −78 | 4 | 62 | 90 |
| Solid-Phase Synthesis | Pd(PPh3)4/K2CO3 | 85 | 24 | 65 | 95 |
Data compiled from experimental protocols.
Novel Catalytic Systems and Emerging Technologies
Photoredox-Boron Hybrid Catalysis
Recent advances combine visible-light photocatalysis with palladium systems to enable C–B bond formation under mild conditions. A proof-of-concept study using fac-Ir(ppy)3 (1 mol%) and PdCl2(dtbpf) (2 mol%) achieved 72% yield at room temperature in 6 hours, though substrate scope remains limited.
Continuous Flow Reactor Configurations
Microfluidic systems address heat/mass transfer limitations in traditional batch reactors. A prototype flow setup with:
- Residence time: 8 minutes
- Temperature: 120°C
- Pressure: 15 bar
produced (3,4-Dimethoxy-2-methoxycarbonylphenyl)boronic acid in 81% yield, representing a 12% improvement over batch methods.
Challenges in Purification and Characterization
Boronic Acid Stabilization Techniques
The compound’s propensity for protodeboronation necessitates stabilization through:
- pH control (maintain reaction mixtures at pH 7–9)
- Co-solvent systems (THF/H2O 4:1 v/v)
- Additives (10 mol% catechol derivatives)
Analytical Considerations
Advanced characterization employs:
- 11B NMR : δ 28–32 ppm (trigonal boronic acid)
- HPLC-MS : [M+H]+ = 285.1 m/z
- XRD : Confirms planar boronic acid geometry
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Catalysts
Table 2: Catalyst Economics for 1 kg Production
| Catalyst | Loading (mol%) | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|---|
| Pd(PPh3)4 | 5 | 12,000 | 58 |
| Pd/C | 2 | 8,500 | 42 |
| NiCl2(dppe) | 10 | 1,200 | 12 |
Data extrapolated from bulk pricing models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
